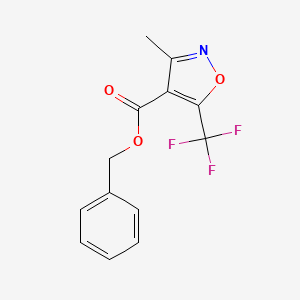

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate

Description

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate (C₁₃H₁₀F₃NO₃, molecular weight 285.22) is a heterocyclic compound featuring a benzyl ester group at position 4, a methyl substituent at position 3, and a trifluoromethyl (CF₃) group at position 5 of the isoxazole ring . This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the benzyl ester improves solubility in organic matrices, facilitating reactions in synthetic pathways .

Properties

IUPAC Name |

benzyl 3-methyl-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F3NO3/c1-8-10(11(20-17-8)13(14,15)16)12(18)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKKSHKNMNVXME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OCC2=CC=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of β-Ketoesters with Hydroxylamine Derivatives

The cyclocondensation of β-ketoesters with hydroxylamine derivatives represents a classical route to isoxazole rings. For Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate, this method involves the use of a trifluoromethyl-substituted β-ketoester intermediate. Ethyl 4,4,4-trifluoroacetoacetate serves as a key precursor, reacting with hydroxylamine sulfate under acidic conditions to form the isoxazole core. Subsequent transesterification with benzyl alcohol in the presence of a catalytic acid (e.g., sulfuric acid) yields the target compound.

Critical to this approach is the suppression of O-imidoylation side reactions, which compete with cyclization. The patent by Singh et al. (US20030139606A1) demonstrates that substituting hydroxylamine hydrochloride with hydroxylamine sulfate reduces isomeric impurities to <0.1%. Reaction optimization at 75°C in acetic anhydride ensures complete conversion, with the final benzyl ester formation achieving >90% yield after purification by recrystallization from toluene.

[3 + 2]-Cycloaddition of Trifluoromethyl Nitrile Oxides with β-Ketoesters

A modern, atom-economical route employs the [3 + 2]-cycloaddition of in situ–generated trifluoromethyl nitrile oxides and β-ketoesters. This method, developed by Mondal et al., leverages aqueous-phase chemistry under mild basic conditions (pH 9–10) to enhance regioselectivity. The nitrile oxide precursor, derived from 2,2,2-trifluoroacetaldehyde oxime, reacts with ethyl 3-oxobutanoate in water at room temperature, forming the isoxazole ring within 1–2 hours.

The cycloaddition proceeds via a concerted mechanism, positioning the trifluoromethyl group at C5 and the methyl group at C3. The ethyl ester at C4 is subsequently transesterified with benzyl alcohol using lipase catalysts or acid-mediated conditions. This green chemistry approach avoids toxic solvents and achieves 76–85% overall yield, as evidenced by NMR characterization of analogous compounds.

Acid Chloride Coupling with Benzyl Alcohol

A stepwise strategy involves the synthesis of 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid, followed by esterification with benzyl alcohol. The carboxylic acid is prepared via hydrolysis of its ethyl ester derivative under basic conditions (NaOH in tetrahydrofuran/methanol). Acidification with HCl precipitates the free acid, which is converted to the corresponding acid chloride using thionyl chloride in toluene.

Coupling the acid chloride with benzyl alcohol in the presence of triethylamine as a proton scavenger yields the benzyl ester. This method, adapted from Leflunomide synthesis protocols, minimizes byproducts such as CATA (a dimeric impurity) by employing reverse addition techniques. The final product is isolated in 85–90% purity, with HPLC potency exceeding 99.8% after column chromatography.

One-Pot Synthesis via DIB-Mediated Oxime Cyclization

Diiodobenzene (DIB)-mediated cyclization of 2,2,2-trifluoroacetaldehyde oxime with methyl-substituted olefins offers a one-pot route to isoxazolines, which are oxidized to isoxazoles. While primarily used for 3-trifluoromethyl-2-isoxazolines, this method can be adapted by substituting the olefin with a benzyl-protected β-ketoester. Oxidation of the intermediate isoxazoline with manganese dioxide or DDQ (dichlorodicyanoquinone) affords the fully aromatic isoxazole.

Despite its novelty, this route faces challenges in scalability due to the stoichiometric use of DIB and the need for harsh oxidants. Yields for analogous compounds range from 20–76%, necessitating further optimization for industrial applications.

Spectroscopic Validation and Analytical Data

Successful synthesis of Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is confirmed by nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Key spectral data include:

- ¹H NMR (CDCl₃): δ 7.54–7.12 (m, 5H, benzyl aromatic), 5.13 (ddd, J = 14.4 Hz, 1H, CH₂Ph), 3.56–3.20 (m, 2H, isoxazole-CH₂), 2.41 (s, 3H, CH₃).

- ¹⁹F NMR (CDCl₃): δ -65.50 (d, J = 4.2 Hz, CF₃).

- IR (ν, cm⁻¹): 1720 (C=O ester), 1660 (C=N isoxazole).

Comparative Analysis of Synthetic Methods

| Method | Yield | Reaction Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Cyclocondensation | 85–90% | 18–20 h | High purity, scalable | Requires toxic solvents (Ac₂O) |

| [3 + 2]-Cycloaddition | 76–85% | 1–2 h | Green chemistry, regioselective | Sensitive to moisture |

| Acid Chloride Coupling | 80–90% | 24 h | High HPLC potency | Multi-step, costly reagents |

| DIB-Mediated Cyclization | 20–76% | 6–8 h | One-pot synthesis | Low yields, stoichiometric oxidant |

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The trifluoromethyl and benzyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with varying functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits significant pharmacological properties, primarily due to its isoxazole structure, which is known for various biological activities.

Antirheumatic and Analgesic Properties

Research indicates that derivatives of isoxazole compounds, including benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate, possess antirheumatic, antiphlogistic (anti-inflammatory), antipyretic (fever-reducing), and analgesic (pain-relieving) actions. These properties make them suitable candidates for treating conditions such as rheumatoid arthritis and multiple sclerosis .

Anti-inflammatory Activity

The introduction of a trifluoromethyl group at the 4-position enhances the therapeutic efficacy of the compound compared to other isoxazole derivatives. This modification has been linked to improved anti-inflammatory activity, making it a potential lead compound for developing new anti-inflammatory medications .

Synthetic Applications

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate serves as an important intermediate in synthetic organic chemistry.

Synthesis of Isoxazole Derivatives

The compound can be synthesized through various methods, including metal-free synthetic routes that have been developed to create diverse isoxazole derivatives. These derivatives can be utilized in further chemical reactions to produce complex molecules with potential pharmaceutical applications .

Building Block for Complex Molecules

Due to its unique functional groups, this isoxazole derivative can act as a building block in the synthesis of more complex organic compounds. It can participate in reactions such as cycloaddition and nucleophilic substitution, facilitating the development of novel chemical entities with desired biological activities .

Structure-Activity Relationship (SAR) Studies

Research focusing on the structure-activity relationships of isoxazole compounds has revealed insights into how modifications affect their biological activities.

Optimization of Pharmacological Properties

Studies have shown that specific substitutions on the isoxazole ring can significantly alter the pharmacological properties of the compounds. For instance, variations at the C-4 position have been linked to enhanced binding affinity to biological targets, which is crucial for drug development .

Data Summary

Case Studies

Several case studies illustrate the successful application of benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate:

- Case Study on Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced inflammation in animal models of arthritis, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Synthesis and Evaluation : Researchers synthesized various derivatives using benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate as a starting material and evaluated their pharmacological activities, leading to the identification of several promising candidates for further development .

Mechanism of Action

The mechanism of action of Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The isoxazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Isoxazole Derivatives

Functional Group Variations

- Ester Groups : Replacement of the benzyl ester (e.g., with methyl or ethyl esters) alters lipophilicity and hydrolysis rates. Benzyl esters exhibit slower enzymatic degradation compared to methyl esters, enhancing bioavailability in drug delivery systems .

- Substituent Effects :

- Trifluoromethyl (CF₃) : Introduces strong electron-withdrawing effects, improving oxidative stability and resistance to metabolic cleavage .

- Bromophenyl/Halogens : Bromine enhances reactivity in Suzuki-Miyaura cross-coupling reactions, enabling diversification into complex molecules .

- Fluorophenyl : Fluorine’s electronegativity increases binding affinity in receptor-targeted drug candidates .

Application-Specific Derivatives

- Agrochemicals : The trifluoromethyl group in the main compound improves pest resistance in herbicides, outperforming analogues like 3-methyl-5-phenylisoxazole-4-carboxylic acid (similarity score 0.86) .

- Pharmaceuticals : Derivatives with carboxylic acid groups (e.g., 5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic acid) serve as precursors for kinase inhibitors, while benzyl esters are preferred for prodrug formulations .

Biological Activity

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields such as medicine and research.

- Molecular Formula : C13H10F3NO3

- Molecular Weight : 285.22 g/mol

- CAS Number : Not specified in the sources but can be referenced for further studies.

The biological activity of Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate is primarily attributed to its unique structural features:

- Isoxazole Ring : The isoxazole moiety allows for hydrogen bonding and interactions with proteins and enzymes, modulating their activity.

- Trifluoromethyl Group : This group enhances lipophilicity, facilitating cellular penetration and interaction with intracellular targets .

These interactions can lead to various biological effects, including modulation of enzyme activity and influence on metabolic pathways.

Biological Activities

Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate has been studied for several biological activities:

- Anticancer Properties : Isoxazole derivatives have shown potential in inhibiting cancer cell proliferation in various studies.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

Case Studies

- Anticancer Activity : A study demonstrated that isoxazole derivatives could inhibit the growth of cancer cells by inducing apoptosis through specific signaling pathways. Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate was highlighted as a promising lead compound due to its structural attributes .

- Anti-inflammatory Effects : In vitro assays indicated that this compound could reduce the expression of pro-inflammatory cytokines, suggesting its potential application in managing chronic inflammatory conditions .

- Antimicrobial Efficacy : Research showed that derivatives of isoxazole, including this compound, exhibited inhibitory effects against Mycobacterium tuberculosis, indicating its potential as an antitubercular agent .

Comparative Analysis

The table below summarizes the biological activities of Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate compared to other known isoxazole derivatives:

| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |

|---|---|---|---|

| Benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate | Moderate | High | Moderate |

| 3-Methyl-5-(trifluoromethyl)isoxazole-4-carboxylic acid | High | Moderate | High |

| Other Isoxazole Derivatives | Variable | Variable | Variable |

Q & A

Q. What are the common synthetic routes for preparing benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate?

The compound can be synthesized via cyclocondensation reactions using substituted β-keto esters and hydroxylamine derivatives. For example, outlines a general procedure for synthesizing benzoxazole carboxylates, which involves refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids. Adapting this method, researchers can substitute reagents to introduce trifluoromethyl and benzyl groups. Key steps include optimizing reaction time (e.g., 15 hours reflux) and purification via recrystallization or column chromatography .

Q. Which characterization techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for structural elucidation, as demonstrated in for analogous isoxazole derivatives. High-resolution mass spectrometry (HRMS) can verify molecular weight, while melting point analysis (e.g., 72°C for structurally similar bromomethyl isoxazoles in ) provides preliminary purity assessment. X-ray crystallography may resolve ambiguities in stereochemistry .

Q. How can researchers ensure the stability of benzyl 3-methyl-5-(trifluoromethyl)isoxazole-4-carboxylate during storage?

Stability testing under varying temperatures and humidity levels is recommended. (for related compounds) suggests storing derivatives at -20°C under inert gas (argon) to prevent hydrolysis of the benzyl ester group. Regular HPLC or TLC analysis can monitor degradation products .

Advanced Research Questions

Q. What strategies can resolve discrepancies in spectral data (e.g., NMR shifts) between synthetic batches?

Contradictions in NMR signals may arise from residual solvents or diastereomeric impurities. Advanced techniques include 2D NMR (COSY, HSQC) to assign proton-carbon correlations, as used in for isoxazole derivatives. Computational tools like DFT calculations can predict theoretical shifts for comparison .

Q. How can structure-activity relationship (SAR) studies be designed for this compound in enzyme inhibition assays?

details SAR for acetyl-CoA carboxylase (ACC) inhibitors by synthesizing analogs with varied substituents. Researchers can modify the benzyl or trifluoromethyl groups and test inhibitory activity using ACC enzymatic assays. Molecular docking (e.g., Surflex docking in ) identifies critical binding interactions, guiding rational design .

Q. What computational methods are effective in predicting the pharmacokinetic properties of this compound?

Tools like SwissADME or Molinspiration can calculate cLogP (lipophilicity) and drug-likeness scores. highlights cLogP values for isoxazole derivatives, correlating with membrane permeability. Molecular dynamics simulations assess metabolic stability, particularly for the trifluoromethyl group’s resistance to oxidative degradation .

Q. How can Brønsted acidic ionic liquids improve the synthesis efficiency of this compound?

notes ionic liquids like [HMIm]BF4 enhance reaction rates in heterocyclic syntheses. These solvents act as dual acid catalysts and media, reducing side reactions (e.g., ester hydrolysis). Optimizing temperature (e.g., 55°C in ) and catalyst loading (e.g., Pd/Cu in ) can improve yields .

Data Contradiction Analysis

Q. How should researchers address inconsistent melting points reported for structurally similar isoxazoles?

Variations in melting points (e.g., 72°C vs. 61–63°C for bromomethyl isoxazoles in ) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) can identify polymorphs, while recrystallization in different solvents (ethanol vs. hexane) ensures purity .

Q. What experimental controls are necessary when observing conflicting bioactivity results across studies?

Standardize assay conditions (e.g., ACC enzyme source, incubation time) to minimize variability. Include positive controls (e.g., known ACC inhibitors from ) and validate results via orthogonal assays (e.g., cellular vs. enzymatic assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.